ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate
Description
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a 2,3-dihydroindole moiety and at position 4 with a methyl group.
Properties
IUPAC Name |
ethyl 2-(2,3-dihydroindol-1-yl)-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-21-15(20)13-10-17-16(18-11(13)2)19-9-8-12-6-4-5-7-14(12)19/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTYSYQDECBADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2,3-dihydroindole with a pyrimidine derivative under specific conditions. One common method involves the use of boron hydrides for the reduction of functional groups in the starting materials . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides and hydrogenation catalysts are often used for reduction reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized indole derivatives.
Scientific Research Applications
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies related to neuroprotection, antioxidant properties, and receptor binding affinity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds exhibit high structural similarity (similarity scores: 0.81–0.85) to the target molecule, as determined by CAS database comparisons :
| Compound Name | CAS No. | Similarity Score | Key Substituents |
|---|---|---|---|
| Ethyl 4-aminopyrimidine-5-carboxylate | 65195-35-9 | 0.85 | Amino (-NH₂) at position 4 |
| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | 304693-64-9 | 0.83 | Trifluoromethyl (-CF₃) at position 2 |
| Ethyl 4-methylpyrimidine-5-carboxylate | 110960-73-1 | 0.82 | Methyl (-CH₃) at position 4 |
Structural and Electronic Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group (in CAS 304693-64-9) is strongly electron-withdrawing, reducing electron density on the pyrimidine ring, whereas the -NH₂ group (CAS 65195-35-9) is electron-donating, increasing reactivity toward electrophilic substitution .
Physicochemical Properties
- Melting Points: Ethyl 4-aminopyrimidine-5-carboxylate derivatives (e.g., a structurally related compound in ) exhibit melting points near 190°C, suggesting that the target compound may have comparable thermal stability due to hydrogen-bonding capabilities of the dihydroindole group .
- Spectroscopic Features :
- IR Spectroscopy : Analogous compounds show characteristic bands for ester C=O (~1700 cm⁻¹), aromatic C-H (~3076 cm⁻¹), and nitrile C≡N (~2188 cm⁻¹) . The target compound’s dihydroindole group may introduce N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1300 cm⁻¹) .
- NMR : Methyl groups in similar compounds resonate near δ 2.5–3.3 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : The dihydroindole substituent may participate in hydrogen-bonding networks, as observed in indole-containing crystals, forming N-H···O or C-H···π interactions . This contrasts with -CF₃-substituted analogs, where packing is dominated by van der Waals forces .
- Ring Puckering : Pyrimidine rings in substituted derivatives often exhibit slight puckering, quantified using Cremer-Pople parameters (e.g., amplitude Q₂ for six-membered rings), which influence molecular conformation and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
